molecular formula C20H22FN3O4S B2606595 (3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole CAS No. 2411177-41-6

(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

Cat. No. B2606595
CAS RN: 2411177-41-6
M. Wt: 419.47
InChI Key: OGNAUPFYIDCWNW-QFBILLFUSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrrole compounds can be synthesized using several methods, including the Paal-Knorr Pyrrole Synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Another method is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .


Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .

properties

IUPAC Name

(3aS,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c21-29(26,27)28-18-8-6-17(7-9-18)22-20(25)24-13-16-10-11-23(19(16)14-24)12-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,22,25)/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAUPFYIDCWNW-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CN(C2)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-4-{[(3aR,6aR)-1-benzyl-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]amino}phenyl sulfurofluoridate

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